![molecular formula C17H10ClF3N2O3 B2982359 3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 2490406-19-2](/img/structure/B2982359.png)

3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

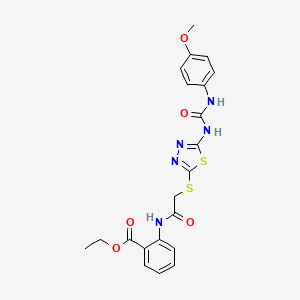

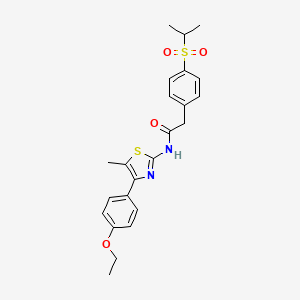

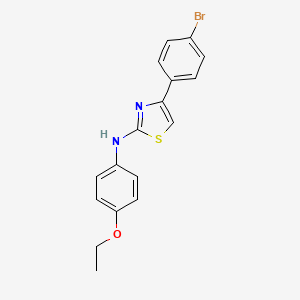

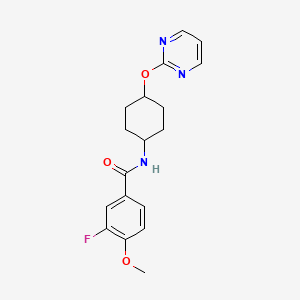

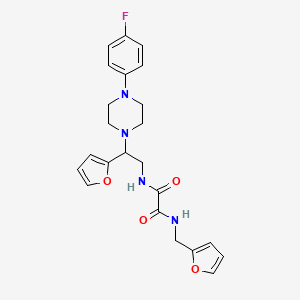

3-Chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole-2,5-dione derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Aplicaciones Científicas De Investigación

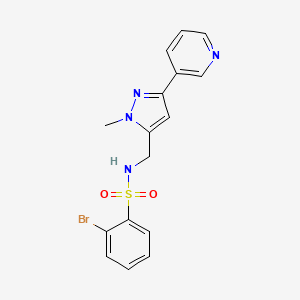

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrate strong photoluminescence, making them suitable for electronic applications. The polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions, display high photochemical stability and good solubility in organic solvents. This makes them promising for use in electronic devices due to their strong photoluminescence in solutions and thin films (Beyerlein & Tieke, 2000).

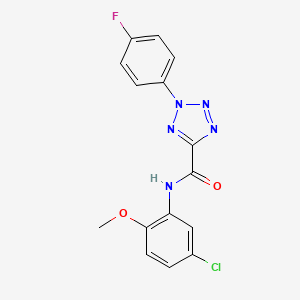

Pyrrole Derivatives in Anti-Cancer Therapeutics

Pyrrole derivatives, including chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, are being investigated as inhibitors of protein kinases like EGFR and VEGFR. These compounds show potential as competitive inhibitors and antioxidants, suggesting their application in anti-inflammatory, proapoptotic, and antitumor activities (Kuznietsova et al., 2019).

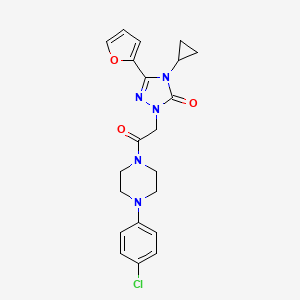

Novel Reagents in Organic Synthesis

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione is identified as an effective oxidizing agent in the synthesis of pyrazoles. Its use in the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions highlights its potential as a novel and reusable reagent in organic synthesis (Zolfigol et al., 2006).

Luminescent Polymers

Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore exhibit strong fluorescence, high quantum yields, and unique optical and electrochemical properties. These properties make them suitable for applications in optoelectronic devices (Zhang & Tieke, 2008).

Propiedades

IUPAC Name |

3-chloro-4-(3-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF3N2O3/c18-13-14(22-10-2-1-3-12(24)8-10)16(26)23(15(13)25)11-6-4-9(5-7-11)17(19,20)21/h1-8,22,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHCRMFTESWYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)

![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2982298.png)